REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]([N+:8]([O-])=O)[CH:6]([CH3:11])[CH2:5][CH:4]=[CH:3]1.[H][H]>[Pd]>[CH3:11][CH:6]1[CH2:5][CH2:4][CH2:3][CH:2]([CH3:1])[CH:7]1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C=CCC(C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of about 0° C. to about 200° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(CCC1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |